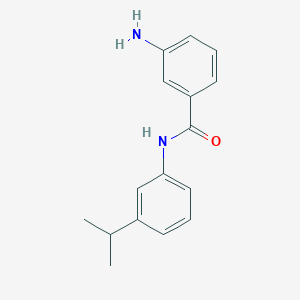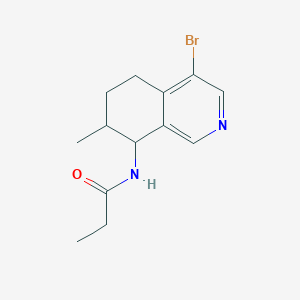![molecular formula C15H15N3O4 B13896670 2-[1-(2,6-Dioxopiperidin-3-yl)-3-methyl-2-oxobenzimidazol-4-yl]acetaldehyde](/img/structure/B13896670.png)
2-[1-(2,6-Dioxopiperidin-3-yl)-3-methyl-2-oxobenzimidazol-4-yl]acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(2,6-Dioxopiperidin-3-yl)-3-methyl-2-oxobenzimidazol-4-yl]acetaldehyde is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a benzimidazole moiety, and an acetaldehyde group. Its molecular formula is C15H15N3O5, and it has a molecular weight of 317.29 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2,6-Dioxopiperidin-3-yl)-3-methyl-2-oxobenzimidazol-4-yl]acetaldehyde typically involves multi-step organic reactions. One common method includes the catalytic coupling reaction followed by hydrolysis to remove protecting groups . The reaction conditions are generally mild, with temperatures maintained at room temperature to 50°C, and the use of common organic solvents like dichloromethane or ethanol.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The raw materials used are often sourced in bulk to reduce costs, and the entire process is monitored using advanced analytical techniques like HPLC and NMR to ensure quality control .
Análisis De Reacciones Químicas
Types of Reactions
2-[1-(2,6-Dioxopiperidin-3-yl)-3-methyl-2-oxobenzimidazol-4-yl]acetaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide to convert the aldehyde group to a carboxylic acid.
Reduction: The compound can be reduced using agents like sodium borohydride to convert the aldehyde group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole moiety, often using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C to room temperature.
Substitution: Sodium hydride in DMF (dimethylformamide) at 0°C to 50°C.
Major Products Formed
Oxidation: 2-[1-(2,6-Dioxopiperidin-3-yl)-3-methyl-2-oxobenzimidazol-4-yl]acetic acid.
Reduction: 2-[1-(2,6-Dioxopiperidin-3-yl)-3-methyl-2-oxobenzimidazol-4-yl]ethanol.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[1-(2,6-Dioxopiperidin-3-yl)-3-methyl-2-oxobenzimidazol-4-yl]acetaldehyde has several applications in scientific research:
Mecanismo De Acción
The compound exerts its effects primarily through the modulation of protein activity. It has been shown to interact with cereblon (CRBN) protein, leading to the selective degradation of target proteins such as GSPT1. This mechanism involves the formation of a ternary complex with CRBN and the target protein, facilitating ubiquitination and subsequent proteasomal degradation . This pathway is particularly relevant in the context of cancer therapy, where the degradation of specific proteins can inhibit tumor growth .
Comparación Con Compuestos Similares
Similar Compounds
Pomalidomide: Another compound that modulates CRBN activity but with a different structure and potency.
Thalidomide: The first-generation immunomodulatory drug that also targets CRBN but has a different safety profile.
Lenalidomide: A second-generation CRBN modulator with improved efficacy and reduced side effects compared to thalidomide.
Uniqueness
2-[1-(2,6-Dioxopiperidin-3-yl)-3-methyl-2-oxobenzimidazol-4-yl]acetaldehyde is unique due to its specific structural features that allow for selective targeting of CRBN and its associated proteins. This selectivity makes it a valuable tool in both research and therapeutic applications, offering advantages over other CRBN modulators in terms of specificity and potency .
Propiedades
Fórmula molecular |
C15H15N3O4 |
|---|---|
Peso molecular |
301.30 g/mol |
Nombre IUPAC |
2-[1-(2,6-dioxopiperidin-3-yl)-3-methyl-2-oxobenzimidazol-4-yl]acetaldehyde |
InChI |
InChI=1S/C15H15N3O4/c1-17-13-9(7-8-19)3-2-4-10(13)18(15(17)22)11-5-6-12(20)16-14(11)21/h2-4,8,11H,5-7H2,1H3,(H,16,20,21) |
Clave InChI |
IJPRUXSUHKTNHG-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=CC=C2N(C1=O)C3CCC(=O)NC3=O)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


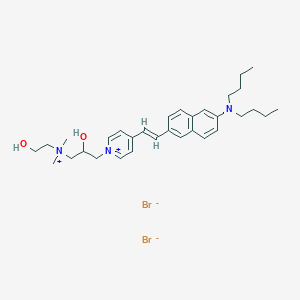

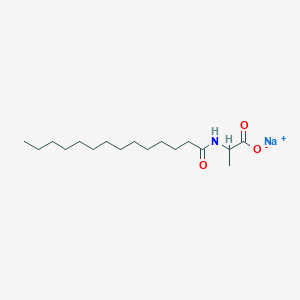
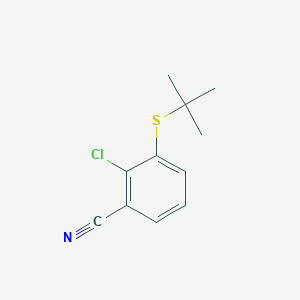
![tert-butyl 3-(hydroxymethyl)-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13896619.png)
![[(6S,8R)-1',1'-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2'-cyclopropane]-8-yl]methanol](/img/structure/B13896626.png)
![(5aS,10bR)-2-(3,5-bis(trifluoromethyl)phenyl)-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B13896633.png)
